1-(4-Pentylphenyl)-2-methyl-2-propanol

Description

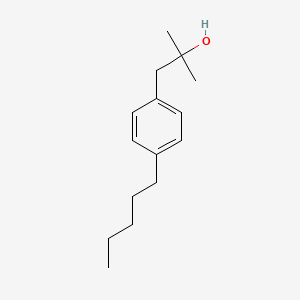

1-(4-Pentylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a para-pentyl-substituted phenyl group attached to a 2-methyl-2-propanol backbone. Its molecular formula is C₁₅H₂₄O, with a molecular weight of 220.35 g/mol. The compound’s structure features a bulky tertiary alcohol moiety, which confers distinct physical and chemical properties, including low solubility in water and high stability due to steric hindrance.

Properties

IUPAC Name |

2-methyl-1-(4-pentylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-13-8-10-14(11-9-13)12-15(2,3)16/h8-11,16H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLRKNSRRYFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Pentylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-pentylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of 4-pentylphenol activates the aromatic ring towards electrophilic attack by the isobutylene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of 1-(4-Pentylphenyl)-2-methyl-2-propanone or 1-(4-Pentylphenyl)-2-methyl-2-propanoic acid.

Reduction: Formation of 1-(4-Pentylphenyl)-2-methylpropane.

Substitution: Formation of 1-(4-Pentylphenyl)-2-methyl-2-chloropropane or 1-(4-Pentylphenyl)-2-methyl-2-aminopropane.

Scientific Research Applications

1-(4-Pentylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alcohol Type | Key Substituent | Reactivity with Lucas Reagent |

|---|---|---|---|---|---|

| 1-(4-Pentylphenyl)-2-methyl-2-propanol | C₁₅H₂₄O | 220.35 | Tertiary | Pentyl (C₅H₁₁) | Immediate turbidity |

| 1-(4-Vinylphenyl)-2-methyl-2-propanol | C₁₂H₁₆O | 176.25 | Tertiary | Vinyl (C₂H₃) | Immediate turbidity |

| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | C₁₀H₁₃ClO | 184.66 | Tertiary | Chloro (Cl) | Immediate turbidity |

| 1-(4-Fluoro-2-methylphenyl)-2-propanol | C₁₀H₁₃FO | 168.21 | Secondary | Fluoro (F) | Delayed/no turbidity |

| tert-Butanol | C₄H₁₀O | 74.12 | Tertiary | None | Immediate turbidity |

Research Findings

- Synthetic Pathways : Analogous compounds (e.g., 6i in ) suggest that palladium-catalyzed cross-coupling with 4-pentylphenylacetylene could synthesize the target compound, yielding ~60–70% under optimized conditions .

- Hydrogen Bonding: Tertiary alcohols like this compound exhibit weaker hydrogen bonding than primary/secondary alcohols, affecting crystallization and melting points .

- Safety Considerations: Similar alcohols (e.g., 1-(4-Methylphenyl)-1-propanol) require handling with protective equipment due to irritant properties, as noted in GHS classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.